molecular formula C20H21NO4 B367141 1-(4-isopropoxy-3-methoxybenzyl)-5-methyl-1H-indole-2,3-dione CAS No. 620931-71-7

1-(4-isopropoxy-3-methoxybenzyl)-5-methyl-1H-indole-2,3-dione

Cat. No.: B367141
CAS No.: 620931-71-7
M. Wt: 339.4g/mol
InChI Key: MRJCKXRXMYELPI-UHFFFAOYSA-N
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Description

1-(4-Isopropoxy-3-methoxybenzyl)-5-methyl-1H-indole-2,3-dione is a synthetic indole-dione derivative characterized by a benzyl substituent at the 1-position of the indole core, bearing isopropoxy and methoxy groups at the 4- and 3-positions of the aromatic ring, respectively. The 5-methyl group on the indole ring further differentiates its structure.

Properties

IUPAC Name

1-[(3-methoxy-4-propan-2-yloxyphenyl)methyl]-5-methylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-12(2)25-17-8-6-14(10-18(17)24-4)11-21-16-7-5-13(3)9-15(16)19(22)20(21)23/h5-10,12H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJCKXRXMYELPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC(=C(C=C3)OC(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of 5-Methylindole

5-Methylindole is oxidized to 5-methylisatin using N-bromosuccinimide (NBS) and dimethyl sulfoxide (DMSO) . This method, adapted from Sonawane et al., proceeds via bromination at the indole C2 position followed by oxidation to form the 2,3-dione.

Procedure :

  • Step 1 : 5-Methylindole (1 equiv) is treated with NBS (1.1 equiv) in anhydrous DMSO at 0–5°C under nitrogen for 2 hours.

  • Step 2 : The reaction is warmed to room temperature and stirred for 12 hours.

  • Workup : The mixture is poured into ice-water, filtered, and recrystallized from ethanol to yield 5-methylisatin (72–78% yield).

Key Data :

ParameterValue
Temperature0–5°C (Step 1), RT (Step 2)
SolventDMSO
Yield72–78%

Cyclization of 4-Methylisonitroacetanilide

An alternative route involves cyclizing 4-methylisonitroacetanilide in concentrated sulfuric acid, as described by Zhao et al..

Procedure :

  • Step 1 : 4-Methylaniline reacts with chloral hydrate and hydroxylamine hydrochloride in aqueous HCl to form 4-methylisonitroacetanilide.

  • Step 2 : The intermediate is treated with concentrated H₂SO₄ at 65–75°C for 1 hour, followed by hydrolysis to yield 5-methylisatin (68% yield over two steps).

Key Data :

ParameterValue
Cyclization Temp.65–75°C
AcidH₂SO₄ (conc.)
Overall Yield68%

Synthesis of 4-Isopropoxy-3-methoxybenzyl Chloride

The benzylating agent, 4-isopropoxy-3-methoxybenzyl chloride, is synthesized from the corresponding alcohol:

Procedure :

  • Step 1 : 4-Isopropoxy-3-methoxybenzyl alcohol (1 equiv) is treated with thionyl chloride (SOCl₂) (1.2 equiv) in anhydrous dichloromethane at 0°C for 2 hours.

  • Workup : Excess SOCl₂ is removed under reduced pressure, and the residue is purified via distillation to yield the chloride (85–90% yield).

Key Data :

ParameterValue
ReagentSOCl₂
SolventCH₂Cl₂
Yield85–90%

N-Alkylation of 5-Methylisatin

The final step involves N-alkylation of 5-methylisatin with 4-isopropoxy-3-methoxybenzyl chloride under modified conditions from Itoh et al.:

Procedure :

  • Reagents : 5-Methylisatin (1 equiv), 4-isopropoxy-3-methoxybenzyl chloride (1.2 equiv), K₂CO₃ (2 equiv), KI (0.1 equiv).

  • Conditions : Anhydrous DMF, 110°C, nitrogen atmosphere, 3 hours.

  • Workup : The mixture is cooled, poured into ice-water, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and purified via silica gel chromatography (hexane/EtOAc) to yield the title compound (82–88% yield).

Key Data :

ParameterValue
BaseK₂CO₃
CatalystKI
SolventDMF
Yield82–88%

Optimization and Mechanistic Considerations

Solvent and Base Selection

The use of DMF as a polar aprotic solvent facilitates SN2 alkylation by stabilizing the transition state. K₂CO₃ acts as a mild base, deprotonating the isatin NH while minimizing side reactions.

Role of KI

KI enhances reactivity via the Finkelstein reaction , converting the benzyl chloride to the more reactive benzyl iodide in situ.

Temperature Sensitivity

Elevated temperatures (110°C) are critical for overcoming steric hindrance from the isopropoxy group, ensuring complete conversion.

Comparative Analysis of Methods

MethodStarting MaterialStepsOverall YieldKey Advantage
Indole Oxidation5-Methylindole272–78%Short reaction time
Aniline Cyclization4-Methylaniline368%Cost-effective starting material

Chemical Reactions Analysis

Types of Reactions

1-(4-isopropoxy-3-methoxybenzyl)-5-methyl-1H-indole-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the indole core or the benzyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring or the benzyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydride, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl or hydroxyl groups, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-isopropoxy-3-methoxybenzyl)-5-methyl-1H-indole-2,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-isopropoxy-3-methoxybenzyl)-5-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s benzyl group with isopropoxy (electron-donating) and methoxy substituents contrasts with analogs bearing electron-withdrawing groups (e.g., trifluoromethoxy in ) or heterocyclic appendages (e.g., thiosemicarbazones in or triazolidines in ). Key comparisons include:

Electronic Effects : Electron-donating groups (e.g., methoxy) may enhance solubility in polar solvents, while electron-withdrawing groups (e.g., trifluoromethoxy) could stabilize charge-transfer interactions .

Indole Core Modifications: The 5-methyl group on the indole ring may influence π-stacking interactions, differing from 5-cyano or 5-trifluoromethoxy substituents in analogs .

Physicochemical Properties

Comparative data for key analogs are summarized below:

Compound Name / ID Substituents Melting Point (°C) IR C=O Stretching (cm⁻¹) Molecular Weight Key Spectral Features (¹H NMR)
Target Compound 4-isopropoxy-3-methoxybenzyl, 5-methyl Not reported ~1700–1780 (inferred) ~367.4 (calc.) Expected aromatic δ 6.5–8.0; CH3 δ ~2.5
13c () Phenyl, thioxo-triazolidine >300 1785, 1714 414.4 NH signals δ 9.45, 11.54; Ar-H δ 7.15–8.19
Compound 5 () Trifluoromethoxy, thiosemicarbazone Not specified 1781, 1707 ~448.3 (calc.) NH δ 8.04–10.31; CF3O δ ~3.8–4.2 (¹³C)
Compound 9 () 5-Cyano-pyrrolidine-dione Not reported Not reported 293.0 CN δ ~120–130 ppm (¹³C); pyrrolidine δ 2.5–3.5
Key Observations:
  • Melting Points : High melting points (>300°C) in compounds suggest strong intermolecular forces (e.g., hydrogen bonding via NH and C=O groups) . The target compound’s bulkier isopropoxy group may reduce crystallinity compared to smaller substituents.
  • IR Spectroscopy : C=O stretching frequencies (~1700–1780 cm⁻¹) are consistent across analogs, indicating minimal electronic perturbation from substituents .
  • NMR Signatures : Aromatic proton shifts (δ 6.5–8.5) and NH signals (δ >8.0) are common in analogs with hydrogen-bonding motifs .

Crystallographic and Computational Analysis

Structural determination of analogs (e.g., ) employed SHELXL and OLEX2 for X-ray refinement, suggesting similar workflows could resolve the target compound’s conformation . The isopropoxy group’s rotational freedom may introduce polymorphism, contrasting with rigid substituents like trifluoromethoxy .

Biological Activity

The compound 1-(4-isopropoxy-3-methoxybenzyl)-5-methyl-1H-indole-2,3-dione belongs to the indole family, which is known for its diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique indole structure, which contributes to its biological properties. The presence of isopropoxy and methoxy groups enhances its lipophilicity and potential receptor affinity.

Indole derivatives typically interact with various biological targets, influencing multiple biochemical pathways. The mechanisms through which this compound exerts its effects may include:

  • Receptor Binding : It is hypothesized that this compound binds to specific receptors involved in neurotransmission and inflammatory responses.
  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.
  • Antioxidant Activity : The indole structure is associated with antioxidant properties, potentially reducing oxidative stress in cells.

Biological Activities

Research on similar indole derivatives suggests a range of biological activities that may be applicable to this compound:

  • Anticancer Properties : Indoles have been studied for their ability to induce apoptosis in cancer cells. Compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines.
Activity TypeReference CompoundObserved Effect
AnticancerIndole-3-carbinolInduces apoptosis in breast cancer cells
Antioxidant5-MethoxyindoleReduces oxidative stress in neuronal cells
  • Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Case Studies

Several studies provide insight into the biological effects of related compounds:

  • Study on Indole Derivatives : A study demonstrated that derivatives similar to this compound exhibited significant anti-inflammatory activity in animal models by reducing edema and pain response .
  • Neuroprotective Effects : Research indicated that certain indole derivatives protect neuronal cells from oxidative damage, highlighting their potential in treating neurodegenerative diseases .

Toxicity Profile

Toxicity assessments are crucial for evaluating the safety of new compounds. Preliminary studies on related indoles suggest low toxicity profiles when administered at therapeutic doses. Further research is needed to establish a comprehensive toxicity profile for this compound.

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